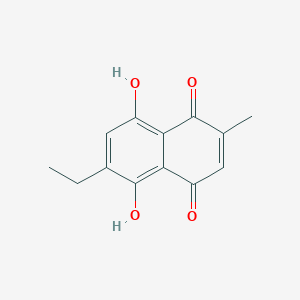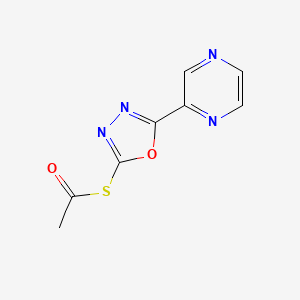
S-(5-(Pyrazin-2-yl)-1,3,4-oxadiazol-2-yl) ethanethioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-(5-(Pyrazin-2-yl)-1,3,4-oxadiazol-2-yl) ethanethioate: is an organic compound that belongs to the class of heterocyclic compounds It features a pyrazine ring fused with an oxadiazole ring and an ethanethioate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of S-(5-(Pyrazin-2-yl)-1,3,4-oxadiazol-2-yl) ethanethioate typically involves the following steps:
Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through the cyclization of appropriate precursors such as 2,3-diaminopyrazine.
Formation of the Oxadiazole Ring: The oxadiazole ring is formed by the reaction of hydrazine derivatives with carboxylic acids or their derivatives.
Coupling Reaction: The final step involves coupling the pyrazine-oxadiazole intermediate with ethanethioate using reagents like ethyl bromoacetate under basic conditions
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to an amine derivative.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated pyrazine derivatives.
Applications De Recherche Scientifique
Chemistry:
Catalysis: The compound can act as a ligand in coordination chemistry, facilitating various catalytic reactions.
Organic Synthesis: It is used as a building block for the synthesis of more complex molecules
Biology and Medicine:
Antimicrobial Agents: The compound has shown potential as an antimicrobial agent due to its ability to disrupt microbial cell walls.
Drug Development: It is being explored for its potential in developing new pharmaceuticals, particularly for its anti-inflammatory and anticancer properties
Industry:
Materials Science: The compound is used in the development of advanced materials with specific electronic and optical properties.
Agriculture: It is being investigated for its potential use as a pesticide or herbicide.
Mécanisme D'action
The mechanism of action of S-(5-(Pyrazin-2-yl)-1,3,4-oxadiazol-2-yl) ethanethioate involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes and receptors involved in inflammatory pathways and cell proliferation.
Pathways Involved: It modulates pathways such as the NF-κB pathway and the MAPK/ERK pathway, leading to reduced inflammation and inhibition of cancer cell growth
Comparaison Avec Des Composés Similaires
- S-(2-pyrazin-2-ylethyl) ethanethioate
- 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides
- Pyrrolopyrazine derivatives
Comparison:
- Uniqueness: S-(5-(Pyrazin-2-yl)-1,3,4-oxadiazol-2-yl) ethanethioate is unique due to the presence of both pyrazine and oxadiazole rings, which confer distinct electronic properties and reactivity.
- Applications: While similar compounds may also have applications in medicinal chemistry and materials science, the specific combination of rings in this compound provides unique opportunities for drug development and catalysis .
Propriétés
Numéro CAS |
104820-26-0 |
|---|---|
Formule moléculaire |
C8H6N4O2S |
Poids moléculaire |
222.23 g/mol |
Nom IUPAC |
S-(5-pyrazin-2-yl-1,3,4-oxadiazol-2-yl) ethanethioate |
InChI |
InChI=1S/C8H6N4O2S/c1-5(13)15-8-12-11-7(14-8)6-4-9-2-3-10-6/h2-4H,1H3 |
Clé InChI |
QJRVFNRGLKKVHZ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)SC1=NN=C(O1)C2=NC=CN=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



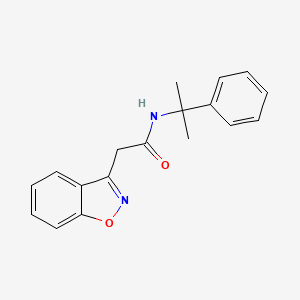

![N-{2-Amino-1-[(prop-2-yn-1-yl)oxy]-2-sulfanylideneethyl}-4-chlorobenzamide](/img/structure/B14329055.png)

![Dodecahydrocyclododeca[c]furan-1,1,3,3-tetracarbonitrile](/img/structure/B14329065.png)

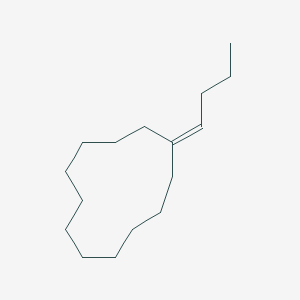
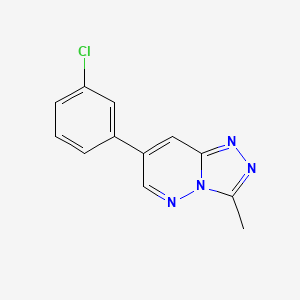


![4,4'-{2-[2-(4-Aminophenyl)ethenyl]-1,3-oxazole-4,5-diyl}dianiline](/img/structure/B14329095.png)

